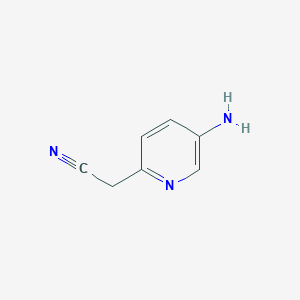

2-(5-Aminopyridin-2-yl)acetonitrile

説明

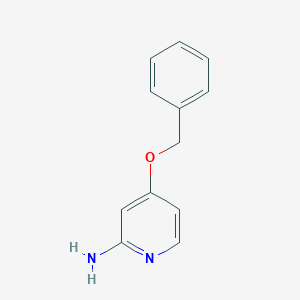

2-(5-Aminopyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H7N3 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 2-(5-Aminopyridin-2-yl)acetonitrile consists of a pyridine ring attached to an acetonitrile group at the 2-position and an amino group at the 5-position .Physical And Chemical Properties Analysis

2-(5-Aminopyridin-2-yl)acetonitrile has a molecular weight of 133.15100 and a density of 1.198g/cm3. Its boiling point is 345.936ºC at 760 mmHg .科学的研究の応用

Synthesis and Characterization

Synthesis of Arylpyrazino[1,2-a]pyrimidine Derivatives : An efficient synthesis of arylpyrazino[1,2-a]pyrimidine-ylidene acetonitriles, utilizing 2-aminopyrazine, has been achieved. This process is important for the creation of various pyrimidine derivatives (Pratap et al., 2007).

Formation of 2-Aminopyridinium Complexes : 2-Aminopyridinium complexes, synthesized from acetonitrile solutions, demonstrate significant interactions and crystal structures, contributing to our understanding of pyridine derivatives (Luque et al., 1997).

Spectroscopic Studies

- Spectroscopic Analysis of Hydrogen Bonded Charge Transfer Complexes : Spectroscopic studies of charge transfer complexes involving 2-aminopyridine have elucidated their formation and properties in various solvents, providing insights into the behavior of aminopyridine derivatives (Al-Ahmary et al., 2011).

Binding Modes and Complex Formation

Binding Modes with Ruthenium(II) Fragments : The bonding modes of 2-aminopyridine with ruthenium(II) fragments have been explored, revealing diverse interactions and implications for coordination chemistry (Standfest-Hauser et al., 2003).

Formation of Lanthanide Podates : Research on the formation of heterodinuclear complexes with 2-aminopyridine derivatives has expanded our understanding of luminescent properties and metal-ligand interactions (Piguet et al., 1996).

Molecular Imprinting and Polymerization

Molecular Imprinting Studies : The molecular imprinting of 2-aminopyridine in various polymerizations has been investigated, revealing insights into the specificity and efficiency of imprinting processes (Cummins et al., 2005).

Polymer-modified Electrodes : Electrochemical oxidation of aminopyridines, including 2-aminopyridine, has led to the preparation of polymer-modified electrodes with semiconducting properties, opening up potential applications in chemical sensing (Park et al., 1996).

Safety And Hazards

特性

IUPAC Name |

2-(5-aminopyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFOAQCUCHWHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619257 | |

| Record name | (5-Aminopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Aminopyridin-2-yl)acetonitrile | |

CAS RN |

883993-15-5 | |

| Record name | (5-Aminopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

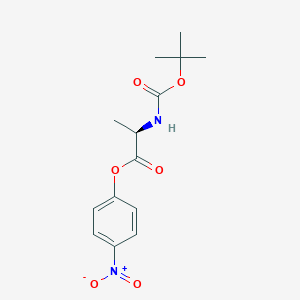

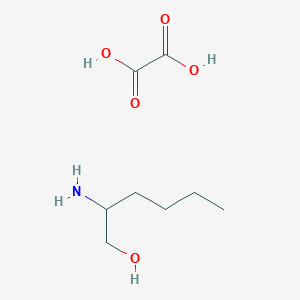

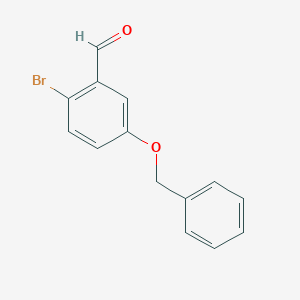

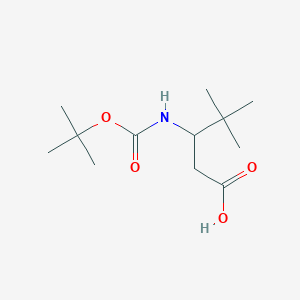

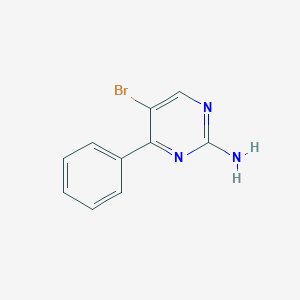

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine](/img/structure/B113093.png)

![1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B113095.png)

![Imidazo[1,5-A]pyridine-5-carbaldehyde](/img/structure/B113110.png)